2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride
Overview
Description
2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O and its molecular weight is 254.75 g/mol. The purity is usually 95%.
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Biological Activity
2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride (CAS: 1219972-02-7) is a compound of interest due to its potential biological activities, particularly in pharmacology. This compound belongs to the class of quinoline derivatives, which are known for their diverse range of biological effects including antimicrobial, anti-inflammatory, and neuroprotective properties.
- Molecular Formula : C₁₃H₁₉ClN₂O
- Molar Mass : 254.76 g/mol
- Hazard Classification : Irritant
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of compounds with a similar 3,4-dihydroquinoline structure against various bacterial strains. The minimum inhibitory concentrations (MIC) for these compounds ranged from 3.12 µg/mL to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that derivatives like this compound may also possess comparable efficacy .
Neuroprotective Effects
The neuroprotective potential of quinoline derivatives has been explored in several studies. These compounds have been shown to modulate neurotransmitter systems and exhibit antioxidant properties. For instance, derivatives have been linked to the inhibition of neuroinflammation and protection against oxidative stress in neuronal cells. This suggests that this compound could be beneficial in treating neurodegenerative disorders .
Anti-inflammatory Properties
Compounds similar to this compound have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings support the potential use of this compound in inflammatory diseases .
Case Studies and Research Findings
Study | Focus | Findings |
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Study on Antimicrobial Activity | Antimicrobial | Demonstrated MIC values between 3.12 µg/mL and 12.5 µg/mL against Staphylococcus aureus and E. coli. |
Neuroprotective Mechanisms | Neuroprotection | Showed modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. |
Anti-inflammatory Effects | Inflammation | Inhibited COX and LOX pathways, reducing pro-inflammatory cytokines. |
Properties
IUPAC Name |
2-amino-1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-13(2,14)12(16)15-9-5-7-10-6-3-4-8-11(10)15;/h3-4,6,8H,5,7,9,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFNCJIFGRLICL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCCC2=CC=CC=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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